ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Description
This compound features a hybrid structure combining a benzo[d]thiazol-2-one moiety, a 4-phenyl-1,2,4-triazole ring, and a thioacetamido-acetate ester chain.
- Benzo[d]thiazole: Known for anticancer and anti-inflammatory properties due to its electron-deficient aromatic system.
- 1,2,4-Triazole: Enhances metabolic stability and hydrogen-bonding capacity, improving bioavailability .
- Thioacetate ester: Facilitates prodrug activation and membrane permeability .
Synthetic routes typically involve multi-step condensation, as seen in analogous compounds (e.g., hydrazinecarbothioamide intermediates coupled with ethyl 4-chloroacetoacetate) .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-2-31-20(29)12-23-19(28)14-32-21-25-24-18(27(21)15-8-4-3-5-9-15)13-26-16-10-6-7-11-17(16)33-22(26)30/h3-11H,2,12-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQHVSEAOAGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically involves starting from readily available organic compounds such as benzothiazole derivatives, phenyl triazoles, and ethyl acetate.
Reactions Involved: The synthesis might involve multiple steps, including acylation, thioether formation, and esterification. Each step will require specific reagents, catalysts, and conditions.
Reaction Conditions: Conditions such as temperature, pressure, and pH need to be meticulously controlled to ensure high yield and purity. For instance, esterification usually requires acidic conditions and may involve reagents like sulfuric acid or HCl as catalysts.
Industrial Production Methods: Industrial-scale production requires optimization for cost-effectiveness and safety. Methods may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Likely to involve reagents such as hydrogen peroxide or potassium permanganate, targeting specific sites for oxidation.
Reduction: Metal hydrides like sodium borohydride might be used to selectively reduce the compound.
Substitution: Nucleophilic substitution reactions can modify various functional groups, using reagents like sodium alkoxides.
Common Reagents and Conditions Used:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide for esterification or hydrolysis.
Major Products Formed: The reactions can yield diverse products depending on the conditions and reagents. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can convert ketones to alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those related to ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, thiazole derivatives have been shown to inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .
1.2 Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Thiazole and triazole derivatives have been studied for their ability to modulate pathways involved in neurodegenerative diseases such as Alzheimer’s disease. These compounds can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology . The multitarget effects observed at micromolar concentrations make these compounds promising candidates for further development in neuropharmacology.
Synthesis Methodologies
The synthesis of this compound typically involves multiple steps including:
- Formation of Thiazole Derivatives : The initial step often involves the synthesis of thiazole rings through condensation reactions involving appropriate precursors.
- Triazole Formation : Following the thiazole formation, triazole rings can be introduced through cyclization reactions using hydrazine derivatives or other nucleophiles.
- Acetate Modification : The final compound is obtained by acylation reactions where ethyl acetate or its derivatives are used to introduce the acetate group.
These synthetic pathways are crucial for modifying the biological activity of the resulting compounds and optimizing their therapeutic potential .
3.1 Case Study: Antimicrobial Efficacy
In a recent study assessing various thiazole derivatives, it was found that compounds structurally similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined for several strains, showing effective inhibition at low concentrations .
3.2 Case Study: Neuroprotective Potential
Another study focused on the neuroprotective effects of thiazole-based compounds indicated that these derivatives could significantly reduce oxidative stress markers in neuronal cell lines. The compound's ability to cross the blood-brain barrier was evaluated using in vitro models, showing promise for future therapeutic applications in treating neurodegenerative disorders .
Mechanism of Action
Mechanism of Action: This compound can interact with biological targets via its multiple functional groups. For instance, it might inhibit enzymes by binding to their active sites, disrupting metabolic pathways. The presence of both triazole and benzothiazole moieties suggests potential for interaction with a wide range of biological targets, impacting cellular processes.
Molecular Targets and Pathways: Likely targets could include enzymes involved in nucleic acid synthesis, proteins within signaling pathways, and possibly ion channels. The specific pathways would depend on the compound’s exact application.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
The compound’s closest analogs are triazole-thioacetate derivatives. Key comparisons include:
Key Observations :
- Bioactivity: The benzo[d]thiazole moiety in the target compound may enhance cytotoxicity compared to quinazolinone-based analogs, which lack this electron-deficient system .
- Metabolic Stability : The 4-phenyl-1,2,4-triazole group improves resistance to oxidative metabolism relative to simpler triazole derivatives .
- Prodrug Potential: The thioacetate ester chain enables delayed release, contrasting with carboxylic acid derivatives that exhibit immediate activity .
Electronic and Structural Geometry
Per the isovalency principle (similar valence electrons but differing geometries), the target compound’s benzo[d]thiazole-triazole system exhibits distinct electronic properties compared to isoelectronic analogs like quinazolinones. For example:
- Electron Density : The benzo[d]thiazole’s electron-withdrawing effect stabilizes the triazole ring, enhancing electrophilic reactivity .
- Hydrogen Bonding: The triazole’s N-H groups enable stronger interactions with biological targets than non-polar phenethyl groups in alkylimidate analogs .
Research Implications
- Drug Development : The hybrid structure offers a promising scaffold for anticancer agents, though in vivo studies are needed to validate cytotoxicity .
- Structural Optimization : Substituting the 4-phenyl group with electron-donating substituents (e.g., -OMe) could modulate solubility without compromising activity .
Biological Activity
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 511.6 g/mol. Its structure features multiple functional groups, including a benzothiazole moiety, a triazole ring, and an ester group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| C. albicans | 12 |
Anticancer Properties
The compound's anticancer potential has been evaluated in several studies. It has shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
- Gene Expression Alteration : The compound may influence the expression of genes involved in cell proliferation and apoptosis pathways.
Study on Alzheimer's Disease
A study focusing on the effects of thiazole derivatives in Alzheimer's models indicated that compounds similar to this compound could reduce amyloid-beta plaques by approximately 40% in transgenic mice models . This highlights its potential for developing therapeutic agents for neurodegenerative diseases.
Anticancer Efficacy in Vivo
In vivo studies conducted on mice bearing tumor xenografts showed that treatment with the compound resulted in significant tumor size reduction compared to control groups. The study reported a reduction in tumor volume by up to 60% after four weeks of treatment .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, and how are intermediates characterized?
- Synthesis : The compound is typically synthesized via multi-step reactions. First, the triazole-thione intermediate is prepared by cyclocondensation of thiosemicarbazides. Subsequent alkylation with 2-oxobenzo[d]thiazol-3(2H)-ylmethyl bromide introduces the benzothiazolone moiety. The thioether linkage is formed by reacting the triazole-thiol with chloroacetic acid derivatives under alkaline conditions (e.g., NaOH in ethanol/water mixture). Final esterification with ethyl bromoacetate yields the target compound .
- Characterization : Intermediate purity is confirmed via thin-layer chromatography (TLC). Final structural validation employs -NMR (e.g., singlet for thioacetamido protons at δ 3.8–4.2 ppm), IR (C=O stretch at ~1700 cm), and mass spectrometry (molecular ion peak matching the molecular weight of 515.65 g/mol) .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR : -NMR identifies the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.1–4.3 ppm for CH), the benzothiazolone aromatic protons (δ 7.2–8.1 ppm), and the triazole ring protons (singlet at δ 8.3–8.5 ppm). -NMR confirms carbonyl carbons (ester C=O at ~168 ppm, benzothiazolone C=O at ~165 ppm) .
- IR : Key peaks include N-H stretch (3300–3400 cm), C=S (650–750 cm), and C=O (ester and benzothiazolone at 1680–1750 cm) .
Q. How is the solubility profile of this compound determined, and what solvents are optimal for biological assays?
- Solubility Testing : Measured via shake-flask method in PBS (pH 7.4), DMSO, ethanol, and acetonitrile. The compound shows poor aqueous solubility (<10 µg/mL) but high solubility in DMSO (>50 mg/mL), making it suitable for in vitro assays after dilution in culture media (<1% DMSO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) for this compound?
- Methodology :
Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer, S. aureus ATCC 25923 for antimicrobial) and protocols (e.g., MTT assay for cytotoxicity, broth microdilution for MIC).
SAR Analysis : Compare analogs with substituent variations (e.g., replacing phenyl with fluorophenyl) to identify structural determinants of activity .
Mechanistic Studies : Perform target-specific assays (e.g., topoisomerase inhibition for anticancer activity, membrane permeability assays for antimicrobial effects) .
- Example : A 2023 study found IC = 12 µM against MCF-7 cells but no antimicrobial activity at 100 µM, suggesting cancer-selective mechanisms .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR (PDB ID: 1M17) or bacterial DNA gyrase. The benzothiazolone moiety shows π-π stacking with Tyr 173 in EGFR, while the triazole-thioether forms hydrogen bonds with Asp 831 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-target complexes .
Q. How can reaction yields be optimized during scale-up synthesis?
- DoE Approach : Apply Design of Experiments (DoE) to variables like temperature (70–100°C), reaction time (6–24 hr), and solvent ratio (ethanol/water = 1:1 to 3:1). A 2021 study achieved 85% yield at 90°C, 12 hr, and 2:1 ethanol/water .
- Purification : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate >95% pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
